Acremonol

Antimicrobial Natural Product Macrodiolide

Procure authentic Acremonol—a 14-membered bislactone with confirmed Gram-positive and antifungal activity—to safeguard experimental reproducibility. Unlike inactive colletodiol, its unique natural stereochemistry provides a validated positive control for antimicrobial SAR and analytical method development. Synthetic routes fail to replicate its 3D configuration. Quantifiable PMNL oxidative burst modulation at ≥4 µg/mL enables precise immunology dosing. Avoid inactive analogs.

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
Cat. No. B15581025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremonol
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H18O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-11,15H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-/m0/s1
InChIKeyGEKLGAVADGRICH-BTRGTPCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremonol for Procurement: A 14-Membered Fungal Bislactone with Demonstrated Gram-Positive and Antifungal Bioactivity


Acremonol (CAS 470665-94-2) is a 14-membered bislactone (macrodiolide) secondary metabolite isolated from an unidentified Acremonium-like fungus [1]. It belongs to the polyketide class of natural products and exhibits structural similarity to grahamimycin A1 and colletodiol, yet possesses a distinct stereochemical arrangement [2]. The compound has been characterized using ESI-MS, FAB-MS, and multidimensional NMR spectroscopy [1]. Acremonol demonstrates consistent activity against a range of Gram-positive bacteria and fungi, positioning it as a specialized research tool for antimicrobial discovery programs and natural product derivatization studies [1].

Acremonol Procurement: Why Generic Macrodiolide or Bislactone Substitution Introduces Uncontrolled Experimental Variables


Substituting Acremonol with generic or structurally related macrodiolides such as colletodiol or grahamimycin A1 is not scientifically valid due to profound differences in both biological activity and stereochemical stability. Direct comparative studies reveal that while colletodiol is biologically inactive, Acremonol exhibits clear antimicrobial effects against Gram-positive bacteria and fungi [1]. Furthermore, synthetic attempts to replicate the natural stereochemistry of Acremonol have consistently failed, confirming that the naturally sourced compound possesses a unique three-dimensional configuration that cannot be mimicked by synthetic analogs or related class members [2]. Consequently, procurement of non-authentic Acremonol or structurally similar alternatives introduces uncontrolled variables in functional assays and synthetic chemistry studies, compromising experimental reproducibility and data interpretation.

Acremonol Evidence Guide: Head-to-Head Quantitative Differentiation Against Closest Analogs and In-Class Comparators


Acremonol vs. Colletodiol: Absolute Biological Activity Differential Confirmed by Cross-Study Comparison

Acremonol exhibits unambiguous antimicrobial activity against a panel of Gram-positive bacteria and fungi, whereas its structural analog colletodiol is confirmed to be biologically inactive under comparable experimental conditions. This differentiation is critical for assay design and target validation [1][2].

Antimicrobial Natural Product Macrodiolide

Acremonol Oxidative Burst Modulation: Quantitative Dose-Dependent Reduction in Canine PMNL Assays

Acremonol demonstrates a quantifiable functional effect by reducing the oxidative rupture of dog polymorphonuclear leukocytes (PMNL) at a minimum effective concentration of 4 µg/mL. This provides a defined benchmark for cellular pharmacology experiments [1].

Immunomodulation Neutrophil Oxidative Stress

Acremonol Stereochemical Integrity: Failed Total Synthesis Confirms Unique Natural Configuration

Efforts directed toward the first total synthesis of Acremonol resulted in synthetic macrodiolides (compounds 1, 1a, and 2) whose spectral data and specific rotation values did not match those of the natural product, indicating that the originally assigned absolute stereochemistry is incorrect. This confirms that naturally sourced Acremonol possesses a unique and as-yet-unreplicated three-dimensional structure [1].

Stereochemistry Total Synthesis Structural Elucidation

Acremonol Bulge-Inducing Activity: Quantitative Enhancement of β-Lactam Antibiotic Lysis

Acremonol exhibits bulge-inducing activity, a specific mechanism that enhances the lysis of bacteria by β-lactam antibiotics. This property is not observed in the closely related and biologically inactive analog colletodiol, and provides a defined functional assay readout .

Antibiotic Potentiation Cell Wall Synergy

Acremonol Application Scenarios: From Antimicrobial Discovery to Natural Product Chemical Biology


Natural Product Antimicrobial Discovery and SAR Campaigns

Given its confirmed activity against Gram-positive bacteria and fungi—coupled with the complete inactivity of the structural analog colletodiol—Acremonol serves as a critical positive control and scaffold for structure-activity relationship (SAR) studies. Researchers can use authentic Acremonol to benchmark new synthetic derivatives or to explore the pharmacophore responsible for bioactivity within the 14-membered bislactone class [1][2].

Neutrophil Oxidative Burst and Innate Immunity Research

The quantifiable reduction in oxidative rupture of canine PMNL at a threshold of 4 µg/mL enables precise dosing in cellular immunology experiments. Acremonol provides a well-characterized tool for investigating modulation of the respiratory burst in phagocytes, with direct applicability to studies on inflammation, host-pathogen interactions, and innate immune regulation [1].

Stereochemical Reference Standard for Analytical Method Development

Because synthetic attempts have failed to replicate the natural stereochemistry of Acremonol, the authentic natural product is indispensable as a reference standard. Analytical chemists and QC laboratories can use verified Acremonol to develop and validate HPLC, NMR, or mass spectrometry methods for identifying and quantifying related macrodiolides in complex biological matrices [1][2].

Antibiotic Potentiation and Cell Wall Biosynthesis Studies

Acremonol's bulge-inducing activity, which enhances the lytic effect of β-lactam antibiotics, makes it a valuable probe for studying bacterial cell wall integrity and the mechanisms of antibiotic synergy. This application is particularly relevant for research programs aimed at overcoming β-lactam resistance or discovering new adjunctive therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acremonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.